3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the fluorophenyl and sulfanyl groups in its structure potentially enhances its pharmacological profile.
Mechanism of Action
Target of Action
The primary targets of 3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release and maintaining cardiovascular functions .
Mode of Action
This compound acts as an opener of ATP-sensitive potassium channels . By opening these channels, it influences the flow of potassium ions, which can affect the electrical activity of cells .
Biochemical Pathways
The opening of ATP-sensitive potassium channels leads to the inhibition of insulin release . This action can impact various biochemical pathways related to glucose metabolism and cardiovascular function .
Result of Action
The primary result of the compound’s action is the inhibition of insulin release . This effect can have significant implications for the regulation of blood glucose levels and the treatment of conditions like diabetes .
Preparation Methods
The synthesis of 3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves several stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has been studied for its potential applications in various fields. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its antimicrobial and anticancer properties are of particular interest.
Comparison with Similar Compounds
When compared to other benzothiadiazine derivatives, 3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione stands out due to the presence of the fluorophenyl and sulfanyl groups. These groups can enhance its biological activity and specificity. Similar compounds include other benzothiadiazine derivatives with different substituents, such as alkyl, aryl, and amino groups .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c15-11-6-2-1-5-10(11)9-20-14-16-12-7-3-4-8-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAOBTYHZRFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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